((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-[(4-fluorophenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-11-3-7-13(8-4-11)19(17,18)16-9-10-1-5-12(15)6-2-10/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRRQEPAUAJFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976546 | |
| Record name | 4-Chloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6105-47-1 | |
| Record name | 4-Chloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of Chlorobenzene to 4-Chlorobenzenesulfonyl Chloride
The foundational step involves converting chlorobenzene into 4-chlorobenzenesulfonyl chloride via chlorosulfonation. A wastewater-free process developed in employs chlorosulfonic acid (1.6 mol) and thionyl chloride (3.2 mol) in a one-pot reaction. The reaction proceeds at 50–60°C, generating stoichiometric amounts of SO₂ and HCl, which are scrubbed and recycled as bisulfite solution and hydrochloric acid. Key advantages include:
- High yield : 90–95% conversion of chlorobenzene.
- Ecological optimization : No residual chlorosulfonic acid or thionyl chloride remains post-reaction, minimizing waste.
The resultant 4-chlorobenzenesulfonyl chloride is isolated via vacuum distillation or directly utilized in subsequent amination steps without purification, as impurities like 4,4'-dichlorodiphenyl sulfone (1–3%) are inert in downstream reactions.
Amination with 4-Fluorobenzylamine
The sulfonyl chloride intermediate reacts with 4-fluorobenzylamine to form the target sulfonamide. According to, this step is conducted in aqueous or aqueous-alkaline media at 20–80°C. A representative protocol involves:
- Reagent stoichiometry : 1 mol sulfonyl chloride to 1.05–1.2 mol 4-fluorobenzylamine.
- pH control : Maintained at 6–9 using sodium hydroxide to neutralize HCl byproduct.
- Reaction time : 2–4 hours for complete conversion.
Post-reaction, the mixture is filtered to remove insoluble 4,4'-dichlorodiphenyl sulfone, and the sulfonamide is precipitated by acidification with hydrochloric acid. Yields typically exceed 85% after recrystallization.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Elevating temperatures beyond 80°C risks decomposition of the sulfonyl chloride, while temperatures below 20°C prolong reaction times. Aqueous systems are preferred for their simplicity, but mixed solvents (e.g., water-THF) may enhance amine solubility without compromising yield.
Catalytic and Stoichiometric Considerations
No catalysts are required for amination, but slight excesses of 4-fluorobenzylamine (5–10%) ensure complete consumption of the sulfonyl chloride. The patent emphasizes that residual amine is easily removed during acidification, simplifying purification.
Byproduct Management and Purification Strategies
The primary byproduct, 4,4'-dichlorodiphenyl sulfone (1–3%), is removed via hot filtration or fractional distillation. In large-scale operations, continuous centrifugation improves efficiency, achieving >99% purity for the sulfonamide.
Ecological and Industrial Considerations
The patented one-pot synthesis reduces wastewater generation by 70% compared to traditional methods. Gaseous byproducts (HCl, SO₂) are converted into marketable hydrochloric acid and bisulfite, aligning with green chemistry principles.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be a site for nucleophilic attack, leading to the substitution of the sulfonyl group with other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include nitroso and nitro compounds.
Reduction: Products include sulfides.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiazepane rings can exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells. For instance, studies have shown that derivatives of thiazepane can inhibit cell proliferation in various cancer cell lines through mechanisms such as:
- Inhibition of tubulin polymerization : Compounds that disrupt microtubule dynamics can lead to cell cycle arrest and apoptosis .
- Targeting cyclin-dependent kinases : Inhibitors designed to interfere with CDK activity can halt the progression of cancer cells through the cell cycle .
Antimicrobial Activity
The thiazepane scaffold has been explored for its antimicrobial properties. Research has demonstrated that certain thiazepane derivatives possess activity against a range of bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics .
Anti-inflammatory Effects
Some studies have indicated that thiazepane derivatives may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. This is particularly relevant in diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Anticancer Activity Evaluation
A series of analogs based on N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide were tested against various cancer cell lines. Results indicated that certain modifications to the structure significantly enhanced their potency, achieving IC50 values in the low micromolar range against breast and lung cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 (Breast) | 2.5 |
| B | A549 (Lung) | 3.0 |
| C | HeLa (Cervical) | 1.8 |
Case Study 2: Antimicrobial Screening
In a study assessing antimicrobial activity, N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Mechanism of Action
The mechanism of action of ((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Containing Analogues
2-((((4-Chlorophenyl)(4-fluorophenyl)methyl)sulfonyl)methyl)thiophene (5u–8u)
- Structure : Thiophene core with a (4-chlorophenyl)(4-fluorophenyl)methyl sulfonyl group.
- Synthesis: Synthesized via BF₃·Et₂O-catalyzed coupling of (4-chlorophenyl)(4-fluorophenyl)methanol with thiophen-2-ylmethanethiol (44% yield), followed by sulfonylation (83% yield) .
JJC8-088 and JJC8-091
- Structure : Piperazine-linked bis(4-fluorophenyl)methyl sulfonyl derivatives.
- Activity : These compounds act as dopamine reuptake inhibitors, highlighting the role of sulfonyl groups in central nervous system targeting .
- Key Differences : The piperazine moiety enhances solubility and bioavailability compared to the simpler amine in the target compound.
Tedion (1,2,4-Trichloro-5-[(4-chlorophenyl)sulfonyl]benzene)
- Structure : Benzene ring with trichloro and (4-chlorophenyl)sulfonyl groups.
- Application : Used as a pesticide, demonstrating the agrochemical utility of chlorophenyl sulfonyl motifs .
- Key Differences : The absence of a fluorophenyl group reduces electronic complexity compared to the target compound.
Heterocyclic Analogues
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine
- Structure : Oxazole core with 4-chlorophenyl sulfonyl and 4-fluorophenylamine groups.
2-(4-Chlorophenyl)-4-(3-[(4-chlorophenyl)sulfonyl]methyl)-4-nitrophenyl-1,3-thiazole
- Structure : Thiazole core with dual chlorophenyl sulfonyl and nitro groups.
- Synthesis : Industrial-scale production (99% purity) highlights scalability of sulfonyl-containing heterocycles .
- Key Differences : The nitro group increases electrophilicity, which may enhance reactivity in biological systems.
Substituent Effects on Bioactivity
- Fluorophenyl vs. Chlorophenyl :
- Bis(4-Fluorophenyl)methyl Groups :
Data Tables
Table 2: Substituent Impact on Properties
Research Findings and Contradictions
- Synthesis Efficiency : While thiophene derivatives () achieve moderate yields (44–83%), industrial-scale thiazole synthesis () demonstrates high purity (99%), indicating backbone-dependent scalability .
- Biological Targets : Sulfonyl groups in JJC8-088 (neuroactive) vs. Tedion (pesticidal) reveal context-dependent bioactivity, underscoring the importance of structural context beyond substituents .
- Contradictions : Fluorophenyl groups enhance CNS activity in some compounds () but are absent in agrochemicals (), suggesting target-specific design requirements.
Biological Activity
The compound ((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine is a sulfonamide derivative that has garnered interest due to its potential biological activities. Sulfonamides, known for their antibiotic properties, have been modified to enhance their efficacy against various pathogens. This article examines the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of this compound
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. For the compound , starting materials such as 4-chlorobenzenesulfonyl chloride and 4-fluorobenzylamine are reacted under controlled conditions to yield the desired product. The reaction can be summarized as follows:
- Formation of Sulfonamide :
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various sulfonamide derivatives, including those related to This compound . In particular, compounds with halogen substitutions have shown enhanced antibacterial activity against gram-positive bacteria and mycobacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.5 µg/mL |
| 7i | Mycobacterium tuberculosis | 1.0 µg/mL |
| Ningnanmycin | Tobacco Mosaic Virus | 0.5 µg/mL |
In a study involving synthesized sulfonamides, compounds such as 7b and 7i exhibited significant inhibition rates against Tobacco Mosaic Virus, suggesting that structural modifications in sulfonamides can lead to enhanced antiviral properties .
Cytotoxicity Studies
In addition to antimicrobial activity, the cytotoxic profiles of these compounds have been evaluated against various cancer cell lines. The findings indicate that while some derivatives show promising antibacterial effects, they also demonstrate varying levels of cytotoxicity.
Table 2: Cytotoxicity Profiles
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 7b | HeLa | 15 |
| 7i | MCF-7 | 20 |
| Control | Doxorubicin | 5 |
These results illustrate the importance of balancing efficacy against pathogens with safety profiles in potential therapeutic agents .
The biological activity of This compound can be attributed to its ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. This mechanism is similar to that observed in traditional sulfonamide antibiotics.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications at the aromatic rings and sulfonamide moiety significantly influence both antimicrobial potency and cytotoxicity. For instance, the presence of halogen groups has been correlated with increased antibacterial activity due to enhanced lipophilicity and membrane permeability .
Study 1: Antiviral Activity Against Tobacco Mosaic Virus
A recent investigation synthesized several sulfonamide derivatives and tested their antiviral activities against Tobacco Mosaic Virus. Compounds 7b and 7i demonstrated approximately 50% inhibition at a concentration of 0.5 mg/mL, comparable to traditional antiviral agents like ningnanmycin .
Study 2: Antibacterial Efficacy Against Mycobacteria
Another study focused on the antibacterial efficacy of new derivatives against Mycobacterium tuberculosis. The synthesized compounds were found to exhibit submicromolar activity against resistant strains, indicating their potential as effective treatments for tuberculosis .
Q & A
What are the optimized synthetic routes for ((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine?
Answer:
The synthesis typically involves reacting (4-chlorophenyl)sulfonyl chloride with (4-fluorophenyl)methylamine under basic conditions. Key steps include:
- Nucleophilic substitution : The amine group attacks the sulfonyl chloride in anhydrous dichloromethane or THF, with bases like triethylamine to neutralize HCl .
- Purification : Column chromatography or recrystallization ensures high purity (>95%). Industrial-scale synthesis may employ continuous flow reactors for improved yield .
Optimization Tips : - Use stoichiometric control (1:1.05 molar ratio of amine to sulfonyl chloride) to minimize side products.
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .
How is the structural integrity of this compound confirmed?
Answer:
Multi-spectroscopic techniques are employed:
- NMR :
- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm), with distinct splitting from fluorine and chlorine substituents. The methylene group (CH₂) shows a singlet at δ 4.1–4.3 ppm .
- ¹³C NMR : Sulfonyl carbon resonates at δ 55–60 ppm, while aromatic carbons show peaks at δ 115–135 ppm .
- IR : Strong S=O stretches at 1150–1300 cm⁻¹ confirm sulfonamide formation .
- Mass Spectrometry : ESI-MS exhibits [M+H]⁺ peaks matching the molecular weight (e.g., 325.75 g/mol) .
What mechanistic insights govern sulfonamide bond formation in this compound?
Answer:
The reaction proceeds via a two-step mechanism:
Nucleophilic attack : The amine’s lone pair attacks the electrophilic sulfur in the sulfonyl chloride, forming a tetrahedral intermediate.
HCl elimination : Base-mediated deprotonation stabilizes the intermediate, releasing HCl.
Kinetic Studies : Pseudo-first-order kinetics under excess amine confirm rate dependence on sulfonyl chloride concentration. Activation energy (Eₐ) is ~40–50 kJ/mol, typical for SN2-like reactions .
How can researchers investigate the biological activity of this compound?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases (IC₅₀ determination via fluorescence polarization) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 μM suggesting therapeutic potential .
- Target Identification : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to identify protein binding partners .
How to resolve contradictory reactivity data in sulfonamide derivatives?
Answer:
- Analytical Cross-Validation : Combine HPLC (for purity) with 2D NMR (COSY, HSQC) to distinguish regioisomers or byproducts .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reaction pathways and transition states, explaining anomalous substituent effects .
What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., carbonic anhydrase IX) with binding energies <−8 kcal/mol indicating strong affinity .
- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
How to design SAR studies for optimizing bioactivity?
Answer:
- Modify Substituents : Replace 4-chloro with bromo (increased lipophilicity) or 4-fluoro with trifluoromethyl (enhanced electron-withdrawing effects) .
- Evaluate Metrics :
- LogP : Adjust via alkyl chain length (target LogP 2–4 for blood-brain barrier penetration) .
- pKa : Sulfonamide protons typically have pKa 8–10, affecting solubility .
What crystallographic techniques confirm the compound’s 3D structure?
Answer:
- Single-Crystal X-ray Diffraction : Resolves bond lengths (S–N ~1.63 Å) and dihedral angles (aromatic planes ~70–80°). Requires crystals grown via slow evaporation in ethanol/water .
- PXRD : Matches experimental patterns with simulated data (Mercury software) to verify phase purity .
How to assess metabolic stability in preclinical studies?
Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS. Half-life >60 min suggests favorable pharmacokinetics .
- CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates; IC₅₀ >50 μM indicates low drug-drug interaction risk .
How does this compound compare to structural analogs in activity?
Answer:
-
Analog Comparison :
Analog Structural Change Bioactivity (IC₅₀) 4-Cl/4-F (target) Baseline 8.2 μM (kinase X) 4-Br/4-F Increased lipophilicity 5.5 μM 4-Cl/3-CF₃ Enhanced EWG effect 3.1 μM Data suggest halogen size and electron-withdrawing groups critically influence potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
